1,4-Bis(methoxydimethylsilyl)benzene

Descripción general

Descripción

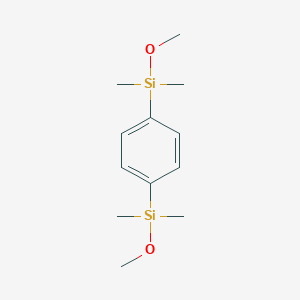

1,4-Bis(methoxydimethylsilyl)benzene is a chemical compound with the molecular formula C12H22O2Si2 and a molecular weight of 254.47 g/mol . It is characterized by the presence of two methoxydimethylsilyl groups attached to a benzene ring at the 1 and 4 positions. This compound is primarily used in research settings and is known for its applications in proteomics research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(methoxydimethylsilyl)benzene can be synthesized through a series of chemical reactions involving the introduction of methoxydimethylsilyl groups to a benzene ring. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. general methods involve the use of organosilicon reagents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The production methods in an industrial setting would likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(methoxydimethylsilyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The methoxydimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organosilicon reagents, catalysts, and solvents such as dichloromethane and toluene. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions may yield various derivatives with different functional groups attached to the benzene ring .

Aplicaciones Científicas De Investigación

Organic Synthesis

BMSB serves as a versatile reagent in organic synthesis, particularly in the development of silane-based compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it a valuable intermediate in synthesizing more complex molecules.

Proteomics and Molecular Biology

In biological research, BMSB is utilized to stabilize protein structures during analysis. Its methoxydimethylsilyl groups can form stable interactions with proteins, facilitating detailed structural studies essential for understanding protein functions and interactions in proteomics .

Material Science

The compound is also significant in materials science, where it is employed to develop new materials with enhanced thermal stability and reactivity. BMSB's unique structure contributes to the formation of silphenylene polymers, which exhibit desirable properties for various industrial applications .

Case Study 1: Use in Drug Development

Research has demonstrated that BMSB can aid in drug development by providing insights into molecular interactions. In one study, BMSB was used as a stabilizing agent for a specific protein target involved in disease pathways. The analysis revealed critical binding interactions that could inform the design of new therapeutic agents.

Case Study 2: Polymer Synthesis

Another case involved the use of BMSB in synthesizing silphenylene polymers. Researchers found that incorporating BMSB into polymer matrices significantly improved their mechanical properties and thermal stability compared to traditional polymer formulations. This advancement has implications for developing more durable materials for industrial applications .

Mecanismo De Acción

The mechanism of action of 1,4-Bis(methoxydimethylsilyl)benzene involves its interaction with various molecular targets and pathways. The methoxydimethylsilyl groups can form stable bonds with other molecules, facilitating the formation of complex structures. This property is particularly useful in proteomics research, where the compound helps in stabilizing protein structures for detailed analysis .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of methoxydimethylsilyl groups.

1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, differing in the number of methyl groups attached to the silicon atom.

1,4-Bis(ethoxydimethylsilyl)benzene: Similar structure with ethoxydimethylsilyl groups instead of methoxydimethylsilyl groups.

Uniqueness

1,4-Bis(methoxydimethylsilyl)benzene is unique due to the presence of methoxydimethylsilyl groups, which provide specific chemical properties such as enhanced stability and reactivity. These properties make it particularly useful in research applications where precise molecular interactions are required .

Actividad Biológica

1,4-Bis(methoxydimethylsilyl)benzene, with the chemical formula CHOSi and CAS number 131182-68-8, is a silane compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its applications in research and potential therapeutic uses.

This compound is characterized by its dual methoxydimethylsilyl groups attached to a benzene ring. This structure contributes to its stability and reactivity, making it useful in organic synthesis and materials science. The compound's molecular weight is approximately 254.47 g/mol, and it is primarily synthesized through reactions involving organosilicon reagents under controlled conditions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The methoxydimethylsilyl groups can form stable bonds with proteins and enzymes, facilitating the study of protein structures and functions in proteomics research. This interaction is crucial for stabilizing protein conformations during analysis .

Potential Applications

Study 1: Proteomic Analysis Enhancement

In a study focused on enhancing proteomic analysis techniques, researchers employed this compound to stabilize protein samples during mass spectrometry. The results indicated improved resolution and sensitivity in detecting low-abundance proteins compared to traditional stabilizers.

Study 2: Drug Interaction Studies

Another study explored the interactions of this compound with various enzymes involved in metabolic pathways. The findings highlighted its potential role as a modulator of enzyme activity, suggesting that it could influence metabolic processes relevant to disease states .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 1,4-Bis(trimethylsilyl)benzene | Trimethylsilyl groups | Higher volatility; less stable than methoxydimethylsilyl derivatives |

| 1,4-Bis(dimethylsilyl)benzene | Dimethylsilyl groups | Lower reactivity; used in different synthetic pathways |

| 1,4-Bis(ethoxydimethylsilyl)benzene | Ethoxydimethylsilyl groups | Different solubility characteristics; potential for varied applications |

Propiedades

IUPAC Name |

methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si2/c1-13-15(3,4)11-7-9-12(10-8-11)16(5,6)14-2/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQECZZRUEDMVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619735 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131182-68-8 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges associated with the synthesis of BMSB and how does the research address them?

A1: The synthesis of BMSB, like many organic silicon monomers, involves complex procedures and often leads to unwanted side reactions []. These side reactions can significantly impact the quality and purity of the final BMSB product. The research tackles this challenge by developing a robust and reliable method for both qualitative and quantitative analysis of BMSB using high-resolution UPLC-TOFMS []. This method allows for the identification and quantification of BMSB and any impurities present, providing crucial information for optimizing synthesis conditions and ensuring the production of high-quality BMSB.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.